N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzothiazole Core: This can be synthesized by the cyclization of 2-aminobenzenethiol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and benzothiazole cores through a butanamide linker, possibly using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzothiazole rings.
Reduction: Reduction reactions could potentially modify the functional groups attached to the core structures.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to the presence of benzimidazole and benzothiazole moieties.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Pharmaceuticals: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole and benzothiazole rings could play a crucial role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and antiparasitic activities.
Benzothiazole Derivatives: Often used in the development of anticancer agents and dyes.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(21-18-19-13-7-2-3-8-14(13)20-18)10-5-11-22-17(24)12-6-1-4-9-15(12)25-22/h1-4,6-9H,5,10-11H2,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGZXVZBSGWGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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